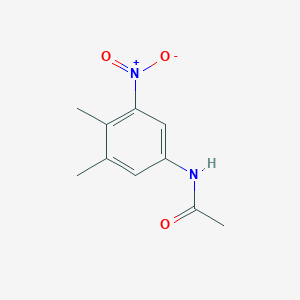

N-(3,4-dimethyl-5-nitrophenyl)acetamide

描述

Overview of Nitroaromatic Compound Chemistry and Research Significance

Nitroaromatic compounds are organic molecules characterized by the presence of one or more nitro groups (—NO₂) attached to an aromatic ring. nih.gov The chemistry of these compounds is largely dictated by the strong electron-withdrawing nature of the nitro group, which significantly influences the electron density of the aromatic system. nih.gov This property makes nitroaromatic compounds resistant to oxidative degradation but susceptible to nucleophilic attack. nih.gov

The synthesis of nitroaromatic compounds is predominantly achieved through electrophilic aromatic substitution, specifically nitration, using a mixture of nitric acid and sulfuric acid. jcbsc.org This class of chemicals is of immense industrial importance, serving as key intermediates in the manufacturing of a wide array of products, including dyes, polymers, pesticides, and explosives. nih.gov In the pharmaceutical sector, the nitro group is a crucial component in numerous drugs. frontiersin.org Furthermore, the reduction of the nitro group provides a straightforward route to aromatic amines, which are themselves valuable precursors in organic synthesis. msu.edu

The extensive use and inherent stability of many nitroaromatic compounds have led to environmental concerns, as they can be persistent pollutants. nih.gov Their toxicity and potential for mutagenicity are also significant areas of research, driving studies into their environmental fate and bioremediation. nih.govnih.gov

Historical and Contemporary Importance of Acetanilide Derivatives in Chemical Science

Acetanilide, or N-phenylacetamide, is an aromatic amide that has played a pivotal role in the history of medicinal chemistry. It was first introduced into medical practice in 1886 as an analgesic and antipyretic agent under the name Antifebrin. Although its use was later curtailed due to toxicity, this discovery spurred the development of a vast number of derivatives, leading to safer and more effective drugs like paracetamol (acetaminophen).

Acetanilide derivatives are a cornerstone of modern chemical and pharmaceutical science. They exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties. Beyond their therapeutic applications, these compounds are valuable intermediates in organic synthesis. ijarsct.co.in The acetamido group (—NHCOCH₃) is a moderately activating, ortho-, para-directing group in electrophilic aromatic substitution, a property that is frequently exploited in the synthesis of complex substituted aromatic compounds. ijarsct.co.in The synthesis of acetanilides is typically achieved through the acylation of anilines with reagents like acetic anhydride (B1165640) or acetyl chloride. ijarsct.co.inncert.nic.in

Structural Context and Rationale for Methyl and Nitro Substituents on the Phenyl Ring

The specific arrangement of the nitro and two methyl groups on the phenyl ring of N-(3,4-dimethyl-5-nitrophenyl)acetamide is critical in determining its chemical behavior. Each substituent exerts distinct electronic and steric effects that collectively influence the molecule's reactivity.

Nitro Group (—NO₂): As a powerful electron-withdrawing group, the nitro group deactivates the aromatic ring towards electrophilic substitution by significantly reducing the electron density at the ortho and para positions relative to it. quora.com Conversely, it activates the ring for nucleophilic aromatic substitution. In this compound, the nitro group is positioned meta to the acetamido group.

Methyl Groups (—CH₃): Methyl groups are electron-donating through an inductive effect, which activates the aromatic ring, making it more susceptible to electrophilic attack. ncert.nic.in They also contribute steric bulk, which can influence the regioselectivity of reactions by hindering approach to the adjacent (ortho) positions. cdnsciencepub.comlibretexts.org In this molecule, the two adjacent methyl groups at the 3- and 4-positions provide significant steric hindrance and electronic activation.

Acetamido Group (—NHCOCH₃): The acetamido group is an activating, ortho-, para-directing substituent. ijarsct.co.in Its activating potential is due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring through resonance. However, this effect is moderated because the lone pair also participates in resonance with the adjacent carbonyl group. vedantu.com This makes it a less powerful activator than an amino (—NH₂) group. vedantu.com

The combined influence of these groups in this compound results in a complex substitution pattern. The activating, ortho-, para-directing acetamido group and the two activating methyl groups are in opposition to the deactivating nitro group. The ultimate reactivity and the site of any further substitution on the aromatic ring would depend on the specific reaction conditions and the nature of the attacking reagent, with the outcome being a balance between these competing electronic and steric factors. msu.edu

Structure

2D Structure

属性

IUPAC Name |

N-(3,4-dimethyl-5-nitrophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3/c1-6-4-9(11-8(3)13)5-10(7(6)2)12(14)15/h4-5H,1-3H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTLVZAMPWVMSGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C)[N+](=O)[O-])NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90646678 | |

| Record name | N-(3,4-Dimethyl-5-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

857571-00-7 | |

| Record name | N-(3,4-Dimethyl-5-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies and Chemical Transformations

Strategies for the Synthesis of N-(3,4-dimethyl-5-nitrophenyl)acetamide

The primary and most direct route for the synthesis of this compound involves the acylation of its corresponding aniline (B41778) precursor. This strategy is centered on forming an amide bond, a fundamental transformation in organic chemistry.

The logical and principal precursor for the synthesis of this compound is 3,4-dimethyl-5-nitroaniline (B1355590) . chemicalbridge.co.uk This substituted aniline serves as the nitrogen-containing nucleophile in the subsequent acylation step. The synthesis of this precursor itself would typically involve the nitration of 3,4-dimethylaniline (B50824). However, direct nitration can lead to a mixture of isomers. A more controlled approach often involves the acetylation of 3,4-dimethylaniline first, to form N-(3,4-dimethylphenyl)acetamide. The acetyl group is a moderately activating, ortho-, para-director, which can guide the incoming nitro group. Subsequent nitration followed by hydrolysis of the acetyl group would yield the desired 3,4-dimethyl-5-nitroaniline precursor.

The conversion of 3,4-dimethyl-5-nitroaniline to this compound is achieved through an N-acetylation reaction. This involves treating the amine with an acetylating agent. byjus.com Common acetylating agents for this transformation include acetic anhydride (B1165640) and acetyl chloride.

The reaction is a nucleophilic acyl substitution where the amino group of the aniline derivative attacks the carbonyl carbon of the acetylating agent. studylib.net The reaction is often carried out in the presence of a base or a suitable solvent that can also act as a catalyst. For instance, acetylation of anilines can be performed using acetic anhydride in glacial acetic acid, often with gentle heating or refluxing to ensure the reaction goes to completion. nih.gov

Optimization of reaction conditions is crucial for maximizing yield and purity. Key parameters to consider are summarized in the table below.

| Parameter | Condition | Rationale |

| Acetylating Agent | Acetic anhydride, Acetyl chloride | Acetic anhydride is often preferred due to its lower cost and easier handling, producing acetic acid as a byproduct. Acetyl chloride is more reactive but generates corrosive HCl gas. quora.com |

| Solvent | Glacial acetic acid, Water, Acetonitrile | Glacial acetic acid can serve as both solvent and catalyst. nih.gov Water can be used, often with a base like sodium acetate (B1210297) to neutralize the acid byproduct. libretexts.org Acetonitrile can also be used as a solvent and, in some methods, as the acetyl source. researchgate.netnih.gov |

| Catalyst | Lewis acids (e.g., MgSO₄), Mineral acids (e.g., H₂SO₄), Bases (e.g., Pyridine) | Catalysts can increase the electrophilicity of the acetylating agent, thereby accelerating the reaction. rsc.org Bases are used to neutralize the acidic byproduct, driving the equilibrium towards the product. byjus.com |

| Temperature | Room temperature to reflux | The reaction is often exothermic but may require heating to proceed at a reasonable rate, especially with less reactive anilines. The specific temperature depends on the chosen reagents and solvent. nih.govmdpi.com |

| Reaction Time | Minutes to hours | Monitoring the reaction by techniques like Thin Layer Chromatography (TLC) is essential to determine the point of completion and avoid side reactions. rsc.org |

Reaction Mechanisms Involved in the Formation of this compound and its Derivatives

The formation of this compound via the reaction of 3,4-dimethyl-5-nitroaniline with acetic anhydride follows a well-established nucleophilic acyl substitution mechanism.

Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the nitrogen atom of the 3,4-dimethyl-5-nitroaniline acting as a nucleophile, attacking one of the electrophilic carbonyl carbons of the acetic anhydride molecule. studylib.net

Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient, unstable tetrahedral intermediate, where the carbonyl oxygen gains a negative charge and the nitrogen atom acquires a positive charge.

Elimination of the Leaving Group: The tetrahedral intermediate collapses. The pair of electrons from the negatively charged oxygen reforms the carbon-oxygen double bond, leading to the expulsion of an acetate ion (CH₃COO⁻) as a leaving group. reddit.com

Deprotonation: The positively charged nitrogen atom is then deprotonated, typically by the acetate ion that was just eliminated or another base present in the reaction mixture. This step neutralizes the nitrogen atom and generates the final this compound product, along with a molecule of acetic acid as a byproduct. studylib.net

This mechanism is fundamental to the synthesis of many amides from amines and carboxylic acid derivatives.

Yield Enhancement and Purification Techniques in this compound Synthesis

Maximizing the yield and ensuring the purity of the final product are critical aspects of the synthetic process.

Yield Enhancement Strategies:

Use of Catalysts: Employing catalysts can significantly improve reaction rates and yields. For N-acetylation, mild Lewis acids can activate the carbonyl group of the acetylating agent, making it more susceptible to nucleophilic attack. rsc.org

Reagent Stoichiometry: Using a slight excess of the more volatile or less expensive reagent, typically the acetylating agent, can help drive the reaction to completion according to Le Châtelier's principle.

Removal of Byproducts: In reactions that produce an acidic byproduct like HCl or acetic acid, the addition of a non-nucleophilic base (e.g., pyridine (B92270) or sodium acetate) can neutralize the acid, preventing the protonation of the starting amine and shifting the equilibrium in favor of the products. byjus.comlibretexts.org

Continuous-Flow Synthesis: Modern techniques like continuous-flow processing, using a packed-bed reactor with a solid catalyst like alumina, can offer high efficiency, excellent control over reaction parameters, and improved yields for N-acetylation reactions. nih.gov

Purification Techniques:

Precipitation and Filtration: After the reaction is complete, the mixture is often poured into cold water. jcbsc.org this compound, being an organic solid, is typically insoluble in water and will precipitate out. The crude product can then be collected by vacuum filtration. libretexts.org This initial step helps to remove water-soluble impurities like excess acetic acid and sodium acetate.

Washing: The filtered solid can be washed with water to remove residual soluble impurities, and sometimes with a dilute acid or base solution to remove any unreacted basic aniline or acidic byproducts, respectively.

Recrystallization: This is the most common and effective method for purifying solid organic compounds. The crude product is dissolved in a minimal amount of a suitable hot solvent or solvent mixture (e.g., ethanol, or an ethanol-water mixture), and then allowed to cool slowly. jcbsc.orgyoutube.com As the solution cools, the solubility of the product decreases, and it crystallizes out, leaving most impurities behind in the solution. The purified crystals are then collected by filtration.

Design and Chemical Synthesis of this compound Analogs and Congeners

The design and synthesis of analogs of this compound can be approached by systematically modifying its core structure. This allows for the exploration of structure-activity relationships in various chemical contexts.

Strategies for Analog Synthesis:

Modification of the Acyl Group:

The acetyl group can be replaced with other acyl groups by using different acylating agents. For example, using propionyl chloride would yield N-(3,4-dimethyl-5-nitrophenyl)propanamide. This approach allows for the investigation of the effects of chain length and steric bulk of the N-acyl substituent.

Modification of the Aromatic Ring Substituents:

Varying Alkyl Groups: Starting from different dimethylaniline isomers (e.g., 2,6-dimethylaniline (B139824) or 2,5-dimethylaniline) would lead to analogs like N-(2,6-dimethyl-3-nitrophenyl)acetamide. chemsynthesis.com

Altering Electronic Properties: Replacing the methyl groups with other substituents (e.g., methoxy (B1213986) groups) would produce analogs with different electronic properties, such as N-(4-methoxy-2-methyl-5-nitrophenyl)acetamide. nih.gov

Positional Isomers: Synthesizing isomers where the nitro group is at a different position on the ring, for example, N-(4,5-dimethyl-2-nitrophenyl)acetamide, can be achieved by carefully selecting the nitration strategy for the corresponding N-(dimethylphenyl)acetamide intermediate. rsc.org

Advanced Synthetic Methods:

Cross-Coupling Reactions: A powerful strategy for creating a diverse library of analogs involves starting with a halogenated precursor, such as N-(dibromophenyl)acetamide. This precursor can then undergo palladium-catalyzed cross-coupling reactions, like the Suzuki coupling, with various arylboronic acids to introduce a wide range of aryl substituents onto the aromatic ring. mdpi.comresearchgate.net

The table below summarizes potential analogs and the key synthetic precursors required.

| Analog Name | Key Precursor (Amine) | Modifying Reagent |

| N-(3,4-dimethyl-5-nitrophenyl)propanamide | 3,4-dimethyl-5-nitroaniline | Propionyl chloride / anhydride |

| N-(2,6-dimethyl-3-nitrophenyl)acetamide | 2,6-dimethyl-3-nitroaniline | Acetic anhydride |

| N-(4-methoxy-3-nitrophenyl)acetamide | 4-methoxy-3-nitroaniline | Acetic anhydride |

| N-(5-bromo-3,4-dimethylphenyl)acetamide | 5-bromo-3,4-dimethylaniline | Acetic anhydride |

These systematic modifications provide a robust platform for generating a library of this compound analogs for further chemical and biological investigation.

Iii. Advanced Spectroscopic and Crystallographic Elucidation of N 3,4 Dimethyl 5 Nitrophenyl Acetamide

Vibrational Spectroscopy (Fourier Transform Infrared and Raman Spectroscopy) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, is a powerful tool for identifying the functional groups present in N-(3,4-dimethyl-5-nitrophenyl)acetamide. scispace.com The vibrational modes of the molecule correspond to the stretching and bending of its chemical bonds, which absorb light at characteristic frequencies.

The FTIR and Raman spectra are expected to display distinct bands corresponding to the N-H, C=O, and C-N bonds of the acetamide (B32628) group, the asymmetric and symmetric stretches of the nitro (NO2) group, and the vibrations of the substituted benzene (B151609) ring. nih.govresearchgate.net

Key vibrational modes for this compound include:

N-H Stretching: A prominent band is expected in the region of 3300-3100 cm⁻¹, characteristic of the N-H stretching vibration in the secondary amide linkage. scispace.comnih.gov

C-H Stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups are expected just below 3000 cm⁻¹.

C=O Stretching (Amide I): A strong absorption band, characteristic of the carbonyl group in the acetamide moiety, is anticipated in the 1710-1660 cm⁻¹ region. nih.gov

N-H Bending (Amide II): The N-H in-plane bending vibration is typically observed around 1560 cm⁻¹. researchgate.net

NO2 Stretching: The nitro group gives rise to two characteristic and strong absorption bands: an asymmetric stretching vibration near 1560-1520 cm⁻¹ and a symmetric stretching vibration around 1350-1330 cm⁻¹. spectroscopyonline.com

Aromatic C=C Stretching: Multiple bands in the 1600-1450 cm⁻¹ region are expected due to the skeletal vibrations of the benzene ring.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amide (N-H) | Stretching | 3300 - 3100 |

| Aromatic (C-H) | Stretching | 3100 - 3000 |

| Aliphatic (C-H) | Stretching | 3000 - 2850 |

| Amide (C=O) | Stretching (Amide I) | 1710 - 1660 |

| Amide (N-H) | Bending (Amide II) | ~1560 |

| Nitro (NO₂) | Asymmetric Stretching | 1560 - 1520 |

| Nitro (NO₂) | Symmetric Stretching | 1350 - 1330 |

| Aromatic (C=C) | Ring Stretching | 1600 - 1450 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Connectivity and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the precise connectivity of atoms within a molecule. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom, respectively, allowing for a complete structural assignment.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show five distinct signals.

A singlet for the amide proton (N-H), typically in the downfield region.

Two singlets in the aromatic region, corresponding to the two non-equivalent protons on the phenyl ring.

Two singlets for the two magnetically non-equivalent methyl groups attached to the aromatic ring.

A sharp singlet for the three protons of the acetamide methyl group.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide complementary information, showing distinct signals for each unique carbon atom.

A signal for the carbonyl carbon (C=O) of the amide is expected in the highly deshielded region (around 169 ppm). rsc.org

Signals for the six aromatic carbons, with their chemical shifts influenced by the attached substituents (two methyl groups, a nitro group, and an acetamido group).

Signals for the two distinct methyl carbons attached to the ring.

A signal for the acetamide methyl carbon in the upfield region.

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| N-H (amide) | 9.5 - 10.5 | Singlet | 1H |

| Ar-H | ~8.0 | Singlet | 1H |

| Ar-H | ~7.8 | Singlet | 1H |

| Ar-CH₃ | ~2.3 | Singlet | 3H |

| Ar-CH₃ | ~2.2 | Singlet | 3H |

| C(O)CH₃ | ~2.2 | Singlet | 3H |

| Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (amide) | ~169 |

| Ar-C (quaternary) | 120 - 150 |

| Ar-C (CH) | 115 - 130 |

| C(O)CH₃ | ~25 |

| Ar-CH₃ | 15 - 20 |

Mass Spectrometry (MS) for Molecular Ion Characterization and Fragmentation Pathway Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. escholarship.org For this compound (C10H12N2O3), the exact mass of the molecular ion [M]⁺• can be calculated and observed using high-resolution mass spectrometry (HRMS).

Upon ionization, the molecular ion can undergo characteristic fragmentation, providing valuable structural clues. nih.gov A plausible fragmentation pathway for this compound would involve:

Alpha-cleavage: Loss of the acetyl radical (•COCH3) or the methyl radical (•CH3) from the acetamide group.

Amide Bond Cleavage: Scission of the C-N bond between the phenyl ring and the amide nitrogen.

Loss of Neutral Molecules: Elimination of small, stable neutral molecules such as carbon monoxide (CO), water (H2O), or nitrogen dioxide (NO2). miamioh.edu

The resulting fragment ions are detected based on their mass-to-charge (m/z) ratio, creating a unique mass spectrum that serves as a molecular fingerprint. nih.gov

| m/z | Proposed Fragment Ion | Description |

|---|---|---|

| 208 | [C₁₀H₁₂N₂O₃]⁺• | Molecular Ion (M⁺•) |

| 166 | [M - CH₂CO]⁺• | Loss of ketene |

| 162 | [M - NO₂]⁺ | Loss of nitro group |

| 151 | [M - CH₃CO]⁺ | Loss of acetyl group |

| 43 | [CH₃CO]⁺ | Acylium ion |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophoric Properties

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the presence of chromophores.

In the case of this compound, the primary chromophore is the nitro-substituted benzene ring system. This system contains several functional groups that influence its electronic absorption properties: the nitro group (-NO₂), the acetamido group (-NHCOCH₃), and the two methyl groups (-CH₃) attached to the phenyl ring. The interaction of these groups with the aromatic π-system dictates the molecule's UV-Vis absorption spectrum.

The electronic spectrum of this compound is expected to be dominated by π → π* and n → π* transitions.

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. Aromatic systems, such as the substituted phenyl ring in this molecule, typically exhibit strong absorptions due to these transitions. The presence of substituents on the benzene ring can cause a bathochromic shift (a shift to longer wavelengths) or a hypsochromic shift (a shift to shorter wavelengths) of these absorption bands.

n → π Transitions:* These transitions involve the excitation of an electron from a non-bonding orbital (n), such as the lone pair of electrons on the oxygen atoms of the nitro group or the nitrogen and oxygen atoms of the acetamido group, to a π* antibonding orbital. These transitions are generally of lower intensity compared to π → π* transitions.

The chromophoric properties of this compound are largely determined by the electron-withdrawing nature of the nitro group and the electron-donating nature of the acetamido and methyl groups. The nitro group, being a strong deactivating group, and the acetamido group, a moderately activating group, along with the weakly activating methyl groups, create a "push-pull" electronic environment within the molecule. This electronic conjugation significantly influences the energy of the molecular orbitals and, consequently, the wavelengths of maximum absorption (λmax).

The solvent used for spectroscopic analysis can also influence the position and intensity of the absorption bands. Polar solvents can interact with the solute molecules, stabilizing either the ground state or the excited state, which can lead to shifts in the absorption maxima.

Iv. Computational and Theoretical Chemistry Investigations of N 3,4 Dimethyl 5 Nitrophenyl Acetamide

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure, Stability, and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to investigating the electronic characteristics of N-(3,4-dimethyl-5-nitrophenyl)acetamide. researchgate.net DFT methods, such as B3LYP combined with a basis set like 6-311++G(d,p), offer a balance between computational cost and accuracy for organic molecules. nanobioletters.com

These calculations begin with the optimization of the molecule's geometry to find its lowest energy structure. From this optimized geometry, a wealth of information can be derived. The analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability and reactivity; a larger gap implies higher stability and lower chemical reactivity. nanobioletters.com

Furthermore, DFT calculations can generate a Molecular Electrostatic Potential (MEP) map. The MEP map illustrates the charge distribution across the molecule, highlighting electron-rich regions (typically colored red or yellow), which are susceptible to electrophilic attack, and electron-poor regions (colored blue), which are prone to nucleophilic attack. researchgate.net For this compound, the oxygen atoms of the nitro and acetamide (B32628) groups would be expected to be the most electron-rich sites, while the hydrogen of the N-H group and the aromatic protons would be electron-poor.

Global reactivity descriptors, such as electronegativity (χ), chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω), can be calculated from the HOMO and LUMO energies. nih.gov These descriptors provide quantitative measures of the molecule's reactivity, helping to predict its behavior in chemical reactions. researchgate.net

Table 1: Representative Output of Quantum Chemical Calculations for this compound Note: The following values are illustrative examples of parameters that would be calculated using DFT methods.

| Parameter | Illustrative Value | Description |

|---|---|---|

| HOMO Energy | -7.5 eV | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| LUMO Energy | -2.9 eV | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 4.6 eV | Indicator of chemical stability and reactivity. A larger gap suggests higher stability. |

| Dipole Moment | 5.2 Debye | A measure of the overall polarity of the molecule. |

| Electronegativity (χ) | 5.2 eV | A measure of the molecule's ability to attract electrons. |

| Chemical Hardness (η) | 2.3 eV | A measure of resistance to change in electron distribution. |

| Electrophilicity Index (ω) | 5.88 eV | A measure of the energy lowering upon maximal electron flow between the molecule and its environment. |

Molecular Modeling and Conformational Landscape Analysis

The biological and chemical properties of a flexible molecule like this compound are heavily influenced by its three-dimensional shape or conformation. Molecular modeling is used to explore the molecule's conformational landscape and identify its most stable conformers.

The primary source of conformational flexibility in this molecule is the rotation around the single bond connecting the nitrogen atom of the acetamide group to the phenyl ring (the N-C(aryl) bond). A potential energy surface (PES) scan can be performed by systematically rotating this bond (i.e., varying the dihedral angle) and calculating the relative energy at each step. This process reveals the energy barriers between different conformations and identifies the lowest-energy (most stable) arrangements. cwu.edu

For substituted acetanilides, two primary planar conformations are typically considered: trans and cis, referring to the arrangement around the O=C–N–H amide bond. researchgate.net Computational studies on similar molecules have shown that the trans configuration is generally more stable. researchgate.net The orientation of the acetamide group relative to the substituted phenyl ring is also critical. The presence of the methyl and nitro groups on the ring creates steric and electronic effects that will favor specific rotational angles to minimize repulsion and optimize electronic interactions. The most stable conformer will represent the most probable structure of the molecule in a low-energy state.

Table 2: Example of Conformational Energy Analysis Note: This table illustrates how the relative energies of different conformers would be presented.

| Conformer | Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) | Population (%) | Description |

|---|---|---|---|---|

| Global Minimum | ~45° | 0.00 | 85% | The most stable conformation, likely non-planar to minimize steric hindrance. |

| Local Minimum | ~135° | 1.5 | 14% | A less stable, but still populated, conformation. |

| Transition State | 0° | 4.0 | <1% | An energy maximum representing the barrier to rotation from a planar form. |

Prediction of Spectroscopic Data and Comparison with Experimental Observations

Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which can then be compared with experimental data to confirm the molecular structure. researchgate.net DFT calculations can be used to predict vibrational spectra (Infrared and Raman), Nuclear Magnetic Resonance (NMR) spectra, and electronic transitions (UV-Visible spectra).

Vibrational frequency calculations can predict the positions and intensities of peaks in the IR and Raman spectra. researchgate.net The calculated frequencies are often systematically scaled to correct for approximations in the theoretical model and to achieve better agreement with experimental results. ias.ac.in This analysis allows for the assignment of specific vibrational modes, such as the N-H stretch, C=O stretch of the amide, and the symmetric and asymmetric stretches of the NO2 group, to the observed spectral bands.

Gauge-Independent Atomic Orbital (GIAO) is a common method used to calculate the ¹H and ¹³C NMR chemical shifts. researchgate.net The predicted chemical shifts are typically referenced against a standard compound like Tetramethylsilane (TMS) and can be compared directly with experimental NMR data. This comparison helps to validate the computed lowest-energy conformation, as the chemical shifts are highly sensitive to the local electronic environment of each nucleus.

Time-Dependent Density Functional Theory (TD-DFT) is employed to predict electronic absorption spectra (UV-Vis). nanobioletters.com This method calculates the energies of electronic transitions from the ground state to various excited states, corresponding to the absorption wavelengths (λmax) observed experimentally. These calculations can help explain the origin of the observed colors and electronic properties of the compound.

Table 3: Comparison of Predicted vs. Experimental Spectroscopic Data (Illustrative) Note: This table demonstrates how theoretical spectroscopic data would be compared against experimental values for validation.

| Spectroscopic Data | Calculated Value | Experimental Value | Assignment |

|---|---|---|---|

| IR Frequency (cm⁻¹) | 3310 (scaled) | 3305 | N-H stretch |

| IR Frequency (cm⁻¹) | 1675 (scaled) | 1670 | C=O stretch (Amide I) |

| IR Frequency (cm⁻¹) | 1525 (scaled) | 1522 | NO₂ asymmetric stretch |

| ¹H NMR Shift (ppm) | 8.15 | 8.12 | Aromatic H (ortho to NO₂) |

| ¹³C NMR Shift (ppm) | 169.5 | 169.2 | C=O (carbonyl) |

| UV-Vis λmax (nm) | 315 | 318 | π → π* transition |

Computational Design and Screening of this compound Analogs with Desired Properties

One of the most powerful applications of computational chemistry is in the rational design and virtual screening of new molecules. nih.gov Starting with the core structure of this compound, computational methods can be used to design and evaluate a library of virtual analogs to identify candidates with enhanced properties, such as improved biological activity or specific material characteristics.

This process, often termed in silico design, involves making systematic chemical modifications to the parent molecule. For example, the methyl groups could be replaced with other alkyl or halogen groups, the nitro group could be moved to a different position or replaced by another electron-withdrawing group, or substituents could be added to the acetamide moiety.

For each designed analog, the computational methods described previously (DFT, molecular modeling) can be applied to calculate key properties. If the goal is to develop a new drug, techniques like molecular docking can be used to predict how well each analog binds to a specific biological target, such as an enzyme or receptor. researchgate.net Quantitative Structure-Activity Relationship (QSAR) models can also be developed, which correlate calculated molecular descriptors (like those in Table 1) with experimentally observed activity to predict the potency of new analogs. nih.gov

This virtual screening approach allows researchers to prioritize a small number of the most promising candidates for chemical synthesis and experimental testing, saving significant time and resources compared to traditional trial-and-error methods. nih.gov

Vi. Mechanistic Elucidation of Biological Actions of N 3,4 Dimethyl 5 Nitrophenyl Acetamide

Molecular Target Identification and Binding Dynamics

The biological effects of a compound are often initiated by its interaction with specific molecular targets within the cell. For many anti-bacterial agents, the penicillin-binding proteins (PBPs) are a well-established class of targets. mdpi.comnih.gov These enzymes play a crucial role in the synthesis and remodeling of the bacterial cell wall. mdpi.com The interaction with PBPs often involves the formation of a stable covalent bond, leading to the inactivation of the enzyme and ultimately, cell death. nih.gov

Investigations into Cellular Pathways and Signaling Modulation

Beyond direct target binding, a compound can influence a complex network of cellular pathways and signaling cascades. For instance, the related compound N-(2-hydroxy-5-nitrophenyl) acetamide (B32628) has been shown to elicit alterations in the gene expression profile of Arabidopsis thaliana. nih.govmdpi.com This suggests that nitrophenyl acetamide derivatives can modulate cellular functions at the level of gene transcription.

Investigating the impact of N-(3,4-dimethyl-5-nitrophenyl)acetamide on cellular pathways would involve a range of molecular and cellular biology techniques. These could include transcriptomic and proteomic analyses to identify changes in gene and protein expression, as well as specific assays to measure the activity of key signaling molecules such as kinases and transcription factors. Understanding which pathways are perturbed by the compound provides a broader picture of its cellular effects and potential therapeutic or toxicological outcomes.

Bioactivation and Metabolic Fate in Biological Systems, particularly for the Nitro Group

The metabolic transformation of a compound within a biological system can significantly alter its activity, leading to either activation (bioactivation) or detoxification. The nitro group, a key feature of this compound, is known to be susceptible to metabolic reduction. This process can lead to the formation of highly reactive intermediates, such as nitroso and hydroxylamine (B1172632) derivatives, which can then interact with cellular macromolecules. mdpi.com

The metabolic fate of related alkoxyacetanilides, such as N-(4-methoxyphenyl)acetamide, involves processes like oxidative O-dealkylation and deacylation. nih.gov These metabolic pathways can produce metabolites with different biological properties than the parent compound. nih.gov Studying the specific metabolic pathways of this compound, with a focus on the reduction of the nitro group, is crucial for understanding its complete biological activity profile. This typically involves in vitro studies with liver microsomes and in vivo studies to identify and quantify metabolites.

Structure-Activity Relationship (SAR) Studies for Biological Potency and Selectivity

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and involve systematically modifying the chemical structure of a compound to understand how these changes affect its biological activity. nih.govnih.govnih.govresearchgate.net For this compound, SAR studies would explore the importance of the acetamide group, the nitro group, and the dimethyl substitution pattern on the phenyl ring for its biological potency and selectivity.

For example, the position and nature of substituents on the phenyl ring can significantly influence the electronic properties and steric profile of the molecule, which in turn can affect its binding to a molecular target. The planarity of the molecule and the dihedral angles between the phenyl ring and its substituents, as seen in related nitrophenyl acetamide compounds, can also play a critical role in its biological interactions. By synthesizing and testing a series of analogs of this compound, researchers can build a comprehensive SAR model to guide the design of more potent and selective compounds.

Vii. Environmental Fate and Degradation Studies of N 3,4 Dimethyl 5 Nitrophenyl Acetamide

Abiotic Degradation Pathways (e.g., Photodegradation, Hydrolysis)

Abiotic degradation processes, such as photodegradation and hydrolysis, are crucial in determining the environmental persistence of organic compounds.

Photodegradation: Nitroaromatic compounds can undergo photodegradation when exposed to sunlight. The nitro group is an electron-withdrawing group that can influence the photochemical reactivity of the molecule. The presence of other substituents on the aromatic ring, such as methyl and acetamide (B32628) groups, will also affect the rate and pathway of photodegradation. For some related compounds, photoinduced intramolecular oxygen transfer has been observed.

Hydrolysis: The amide linkage in N-(3,4-dimethyl-5-nitrophenyl)acetamide could be susceptible to hydrolysis, particularly under acidic or basic conditions. The rate of hydrolysis is influenced by pH and temperature. For similar N-phenylimide compounds, base-catalyzed opening of the cyclic imide moiety has been reported as a primary hydrolysis pathway. Kinetic analyses of related anilic acid derivatives have shown that acid-catalyzed cleavage of the amide bond can occur as an intramolecular reaction.

Biotic Transformation and Identification of Metabolites

The biotic transformation of nitroaromatic compounds in the environment is a key process mediated by microorganisms.

Research on analogous compounds like N-(2-hydroxy-5-nitrophenyl) acetamide has shown that soil bacteria and fungi can metabolize these substances. nih.govmdpi.comnih.gov Common transformation pathways for nitroaromatic compounds include the reduction of the nitro group to a nitroso, hydroxylamino, and ultimately an amino group. These transformation products can then undergo further metabolism.

For instance, studies on N-(2-hydroxy-5-nitrophenyl) acetamide have identified detoxification products such as glucoside derivatives when incubated with soil bacteria and plants. nih.govmdpi.comnih.gov In some cases, conjugation with primary metabolites like sugars is an efficient method for reducing the bioactivity of the parent molecule. mdpi.com The specific metabolites formed from this compound would depend on the specific microorganisms present in the environment and the prevailing environmental conditions.

The following table summarizes metabolites identified from a related compound, N-(2-hydroxy-5-nitrophenyl) acetamide, which may suggest potential transformation products for this compound.

| Parent Compound | Organism/System | Metabolite | Reference |

| N-(2-hydroxy-5-nitrophenyl) acetamide | Pseudomonas laurentiana, Arthrobacter MPI763, Papiliotrema baii, Pantoea ananatis, Brassica oleracea var. gongylodes L., Arabidopsis thaliana Col-0 | Glucoside derivative | nih.govmdpi.comnih.gov |

| N-(2-hydroxy-5-nitrophenyl) acetamide | Pantoea ananatis | Glucoside succinic acid ester | nih.govmdpi.com |

| N-(2-hydroxy-5-nitrophenyl) acetamide | Actinomucor elegans consortium | 2-acetamido-4-nitrophenyl sulfate | nih.govmdpi.com |

Assessment of Environmental Persistence and Mobility in Various Media

The environmental persistence and mobility of this compound would be governed by a combination of its chemical properties and environmental factors.

Persistence: The persistence of this compound will be determined by the rates of its abiotic and biotic degradation. The presence of the nitro group and the dimethyl substitution pattern on the phenyl ring will influence its susceptibility to microbial attack and chemical breakdown.

Mobility: The mobility of this compound in soil and water will depend on its water solubility and its potential to adsorb to soil organic matter and clay particles. The octanol-water partition coefficient (Kow) is a key parameter used to predict the environmental distribution of organic chemicals. Compounds with high Kow values tend to adsorb to soil and sediment, reducing their mobility in water. The specific mobility characteristics of this compound would need to be determined experimentally through soil sorption and leaching studies.

Viii. Advanced Applications and Materials Science Potential

Role as a Chemical Intermediate in Specialty Chemical and Pharmaceutical Synthesis

N-(3,4-dimethyl-5-nitrophenyl)acetamide serves as a valuable intermediate in the synthesis of a variety of specialty chemicals and is of interest in the development of pharmaceutical compounds. jcbsc.org The reactivity of the nitro group and the acetamido group, along with the directing effects of the methyl substituents on the phenyl ring, allows for a diverse range of chemical transformations.

A primary application of this and similar aromatic nitro compounds is in the synthesis of dyes and pigments. jcbsc.org The nitro group can be readily reduced to an amino group, which is a key step in the production of azo dyes. Furthermore, the presence of the acetamido group can influence the final color and properties of the dye molecule.

In the realm of pharmaceutical synthesis, nitrophenyl acetamide (B32628) derivatives are precursors to more complex molecules with potential biological activity. jcbsc.orgnih.gov For instance, the reduction of the nitro group to an amine yields an aniline (B41778) derivative that can undergo a variety of coupling reactions to build larger molecular frameworks. nih.gov The resulting diamine can be a building block for heterocyclic compounds, which are prevalent in many drug architectures. The synthesis of N-(4-hydroxyphenyl) acetamide from N-(4-nitrophenyl) acetamide is an example of a transformation that introduces a functional group with potential therapeutic relevance. jcbsc.org

The general synthetic utility of nitrophenyl acetamides is highlighted by their role in the preparation of compounds with applications beyond dyes and pharmaceuticals. They can be used to synthesize various heterocyclic compounds, which have broad applications in materials science and agrochemicals. nih.gov The specific substitution pattern of this compound offers a unique starting point for the regioselective synthesis of complex organic molecules.

Key Synthetic Transformations:

| Starting Material | Reagents and Conditions | Product | Application Area |

| This compound | Reducing agents (e.g., Sn/HCl, H2/Pd) | N-(5-amino-3,4-dimethylphenyl)acetamide | Dyes, Pharmaceuticals, Specialty Chemicals |

| N-(4-nitrophenyl) acetamide | Reduction, followed by other synthetic steps | N-(4-hydroxyphenyl) acetamide | Pharmaceuticals |

| 2,4-diacetyl-5-hydroxy-5-methyl-3-(3-nitrophenyl/4-nitrophenyl)cyclohexanones | cyanothioacetamide | 7-acetyl-4-cyano-1,6-dimethyl-6-hydroxy-8-(3- and -4-nitrophenyl)-5,6,7,8-tetrahydrosoquinoline-3(2H)-thiones | Pharmaceutical intermediates |

Exploration in Sensor Technology for Specific Analytes

The structural features of this compound, particularly the presence of the nitro group (an electron-withdrawing group) and the acetamido group (a hydrogen-bond donor), make its derivatives promising candidates for chemical sensors. The core principle behind their sensing capability often lies in the interaction of the amide proton with anionic analytes.

Research into nitrophenyl-containing compounds has demonstrated their potential as colorimetric anion sensors. nih.gov The interaction between the amide proton of the sensor molecule and an anion, such as fluoride (B91410) or cyanide, can lead to deprotonation or strong hydrogen bonding. This interaction alters the electronic structure of the molecule, resulting in a noticeable color change. For example, N-acetylglyoxylic amides bearing nitrophenyl groups have been shown to act as colorimetric sensors for cyanide and fluoride ions. nih.gov

In a specific study, a sensor molecule, 2-(3-(hexyloxy)-5-methylphenoxy)-N-(4-nitrophenyl)acetamide, was synthesized and its anion sensing properties were investigated. mdpi.com This compound exhibited high selectivity for fluoride ions over other anions, with the solution's color changing from pale yellow to orange in the presence of fluoride. mdpi.com This color change is attributed to an internal charge transfer process upon interaction with the fluoride ion. mdpi.com

The general mechanism for anion sensing by these types of molecules can be summarized as follows:

The amide proton of the nitrophenyl acetamide derivative acts as a recognition site for anions.

Anions with high basicity, such as fluoride, can form strong hydrogen bonds with or deprotonate the amide proton.

This interaction perturbs the electron density of the aromatic ring, which is further influenced by the electron-withdrawing nitro group.

The change in the electronic distribution leads to a shift in the absorption spectrum of the molecule, resulting in a visible color change.

While direct studies on this compound for sensor applications are not extensively documented, the established principles and the successful demonstration of anion sensing by structurally similar molecules suggest its potential in this field. The dimethyl substitution pattern could further modulate the electronic properties and steric environment of the sensing site, potentially leading to sensors with tailored selectivity and sensitivity for specific analytes.

Examples of Nitrophenyl-Based Anion Sensors:

| Sensor Type | Target Analyte | Sensing Mechanism | Observable Change |

| N-acetylglyoxylic amides with nitrophenyl groups | Cyanide (CN⁻), Fluoride (F⁻) | Deprotonation / Hydrogen Bonding | Color change |

| 2-(3-(hexyloxy)-5-methylphenoxy)-N-(4-nitrophenyl)acetamide | Fluoride (F⁻) | Internal Charge Transfer | Color change from pale yellow to orange |

| Nitrophenyl thiourea-modified polyethylenimine | Sulfate (SO₄²⁻), Fluoride (F⁻), Acetate (B1210297) (AcO⁻) | Hydrogen Bonding | Color change |

Potential in Nonlinear Optical (NLO) Materials Development for this compound Derivatives

Derivatives of this compound are being investigated for their potential in the field of nonlinear optics (NLO). NLO materials are capable of altering the properties of light that passes through them and are crucial for applications such as optical data storage, image processing, and optical switching. nih.gov Organic molecules with a donor-π-acceptor (D-π-A) structure are particularly promising for NLO applications due to the potential for large molecular hyperpolarizabilities.

The structure of this compound contains elements of a D-π-A system, with the acetamido group acting as an electron donor, the phenyl ring as the π-conjugated bridge, and the nitro group as a strong electron acceptor. This intramolecular charge transfer character is a key requirement for significant second- and third-order NLO responses.

A study on the closely related compound, N-(3-nitrophenyl) acetamide (3NAA), has demonstrated its potential as an NLO material. researchgate.net Single crystals of 3NAA were grown and characterized, revealing a non-centrosymmetric crystal structure, which is a prerequisite for second-order NLO effects like second-harmonic generation (SHG). The SHG efficiency of 3NAA was determined to be significant, and its third-order NLO properties were also investigated. researchgate.net The third-order NLO susceptibility (χ(3)) is a measure of a material's ability to modify the refractive index of light with intensity.

The key findings for N-(3-nitrophenyl) acetamide that suggest the potential for its derivatives include:

Non-centrosymmetric Crystal Packing: Essential for second-order NLO phenomena.

Second-Harmonic Generation (SHG): The ability to convert incident laser light of a certain frequency to light with double that frequency.

Third-Order NLO Susceptibility: Indicating potential for applications in all-optical switching and optical limiting.

Theoretical studies, often employing Density Functional Theory (DFT), are used to predict the NLO properties of new organic molecules. mdpi.com These calculations can help in designing derivatives of this compound with optimized NLO responses by strategically modifying the donor, acceptor, and π-bridge components of the molecule.

Ix. Future Research Directions and Translational Perspectives for N 3,4 Dimethyl 5 Nitrophenyl Acetamide

Development of More Efficient and Sustainable Synthetic Strategies

Currently, there are no published, optimized, or sustainable methods for the synthesis of N-(3,4-dimethyl-5-nitrophenyl)acetamide. Future research in this area would be foundational. Key objectives would include:

Exploration of Novel Synthetic Routes: Investigating various synthetic pathways to identify the most efficient and high-yielding methods. This could involve exploring different starting materials and reaction conditions.

Green Chemistry Approaches: Developing environmentally friendly synthetic protocols that minimize the use of hazardous reagents and solvents, reduce waste generation, and improve energy efficiency.

Scalability of Synthesis: Establishing a synthetic route that is not only efficient on a laboratory scale but also amenable to large-scale production, which would be essential for any future commercial applications.

A hypothetical comparison of potential synthetic strategies is presented in Table 1.

Table 1: Prospective Synthetic Strategies for this compound

| Strategy | Potential Advantages | Potential Challenges |

|---|---|---|

| Nitration of N-(3,4-dimethylphenyl)acetamide | Direct approach | Control of regioselectivity to obtain the 5-nitro isomer |

| Acetylation of 3,4-dimethyl-5-nitroaniline (B1355590) | Potentially higher regioselectivity | Availability and stability of the starting aniline (B41778) |

In-depth Mechanistic Studies at the Molecular and Cellular Levels

Should this compound exhibit any biological activity, a deep understanding of its mechanism of action would be paramount. Future research should focus on:

Target Identification and Validation: Identifying the specific molecular targets (e.g., enzymes, receptors) with which the compound interacts.

Elucidation of Signaling Pathways: Determining the downstream cellular signaling pathways that are modulated by the compound's interaction with its target.

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the compound to understand how structural modifications affect its biological activity. This would provide insights into the key chemical features required for its function.

Expansion of the Biological Activity Spectrum and Exploration of New Therapeutic Avenues

The biological effects of this compound are currently unknown. A broad screening of its biological activities would be a critical first step in evaluating its therapeutic potential. This could include:

Antimicrobial Activity: Testing the compound against a panel of pathogenic bacteria and fungi.

Anticancer Activity: Screening for cytotoxic effects against various cancer cell lines.

Anti-inflammatory Activity: Investigating its potential to modulate inflammatory pathways.

Neurological Activity: Assessing its effects on the central nervous system.

The results of these initial screenings would guide more focused preclinical studies to explore promising therapeutic avenues.

Integration into Novel Functional Materials and Advanced Devices

Beyond potential biological applications, the unique electronic and structural features of a nitro-substituted aromatic compound like this compound could lend themselves to applications in materials science. Future research could explore its use in:

Organic Electronics: Investigating its potential as a component in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or organic photovoltaics (OPVs).

Non-Linear Optics: Assessing its properties for applications in optical devices due to the potential for charge transfer interactions.

Sensor Technology: Exploring its utility as a chemical sensor, where its interaction with specific analytes could lead to a detectable signal.

常见问题

Q. What are the established synthetic routes for N-(3,4-dimethyl-5-nitrophenyl)acetamide, and how can reaction efficiency be optimized?

The compound is typically synthesized via acetylation of the corresponding amine precursor. A common method involves refluxing 3,4-dimethyl-5-nitroaniline with acetic anhydride in a polar aprotic solvent (e.g., ethanol or DMF). Reaction optimization can include:

- Varying stoichiometric ratios (e.g., excess acetic anhydride to drive acetylation to completion).

- Monitoring reaction progress via thin-layer chromatography (TLC) or HPLC.

- Purification via recrystallization or column chromatography using silica gel and ethyl acetate/hexane mixtures. Reference protocols for similar acetamide syntheses highlight the importance of controlling nitro group stability under acidic conditions .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- NMR : - and -NMR confirm the acetyl group (δ ~2.1 ppm for CH) and aromatic substituents (δ 6.5–8.5 ppm). The nitro group’s electron-withdrawing effect deshields adjacent protons.

- IR : Strong peaks at ~1650 cm (amide C=O stretch) and ~1520–1350 cm (asymmetric/symmetric NO stretches).

- Mass Spectrometry : Molecular ion peaks ([M+H]) validate the molecular weight. Fragmentation patterns distinguish nitro and methyl substituents. Cross-referencing with NIST spectral databases ensures accuracy in assignments .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data for this compound derivatives?

Discrepancies in NMR or IR data often arise from solvent effects, impurities, or tautomerism. Mitigation strategies include:

- Repeating experiments under standardized conditions (e.g., deuterated DMSO vs. CDCl).

- Using 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals.

- Comparing experimental data with computational predictions (DFT calculations for chemical shifts). Case studies on structurally related acetamides emphasize the role of crystallography for definitive confirmation .

Q. What experimental designs are recommended for probing the reactivity of the nitro group in this compound?

The nitro group’s redox activity and steric hindrance from methyl substituents necessitate tailored approaches:

- Reduction Studies : Catalytic hydrogenation (H/Pd-C) or chemical reduction (SnCl/HCl) to assess conversion to amine derivatives. Monitor intermediates via LC-MS.

- Electrophilic Substitution : Nitration/sulfonation reactions to evaluate positional selectivity.

- Kinetic Isotope Effects : Deuterium labeling to study reaction mechanisms. Analogous studies on nitroaryl acetamides highlight challenges in balancing reactivity and stability .

Q. How can computational chemistry aid in predicting the physicochemical properties of this compound?

- DFT/Molecular Dynamics : Predict solubility, logP, and melting points using software like Gaussian or COSMO-RS.

- Docking Studies : Screen for potential biological targets (e.g., enzyme inhibition) based on steric and electronic complementarity.

- QSAR Models : Correlate substituent effects (methyl, nitro) with bioavailability or toxicity. Validation against experimental data (e.g., HPLC-measured logP) is critical .

Q. What strategies are effective in evaluating the compound’s toxicity for preclinical studies?

- In Vitro Assays : Cytotoxicity screening (MTT assay) in hepatic (HepG2) or renal (HEK293) cell lines.

- Metabolic Stability : Incubation with liver microsomes to assess CYP450-mediated degradation.

- Genotoxicity : Ames test for mutagenic potential. Safety data for structurally similar nitroaromatics recommend rigorous handling protocols (e.g., PPE, fume hoods) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。